Eupalestin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Eupalestin is a bioactive compound primarily derived from the plant Ageratum conyzoides, commonly known as the billy goat weed. It has garnered attention for its potential therapeutic properties, particularly in the field of pharmacology. Eupalestin is characterized by its complex chemical structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula and specific structural details of Eupalestin are essential for understanding its interactions and effects in biological systems.

- Oxidation-Reduction Reactions: Eupalestin can undergo oxidation, leading to the formation of reactive oxygen species, which may play a role in its biological activity.

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, which may affect its solubility and bioavailability.

- Complexation: Eupalestin can form complexes with metal ions, influencing its stability and reactivity in biological systems.

These reactions contribute to Eupalestin's role as an active ingredient in medicinal formulations.

Eupalestin exhibits a range of biological activities, including:

- Antibacterial Properties: Studies have shown that Eupalestin possesses significant antibacterial activity against various strains of bacteria, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects: It has demonstrated the ability to inhibit inflammatory processes, suggesting its utility in treating conditions characterized by chronic inflammation .

- Antioxidant Activity: Eupalestin acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

These properties highlight Eupalestin's potential in therapeutic applications.

The synthesis of Eupalestin can be achieved through various methods:

- Extraction from Natural Sources: The most common method involves extracting Eupalestin from Ageratum conyzoides using solvents like methanol or ethanol. This method typically includes steps such as maceration, filtration, and concentration of the extract.

- Chemical Synthesis: Although less common, synthetic routes can be developed to create Eupalestin or its derivatives. These methods often involve multi-step organic reactions that build the compound's complex structure.

The choice of synthesis method depends on the desired purity and yield of Eupalestin.

Eupalestin has several applications across different fields:

- Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, Eupalestin is being explored as a potential ingredient in new drug formulations aimed at treating infections and inflammatory diseases.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in cosmetic products aimed at protecting skin from oxidative damage.

- Food Industry: As a natural preservative, Eupalestin may be used to enhance the shelf life of food products by inhibiting microbial growth.

These applications reflect the versatility of Eupalestin as a bioactive compound.

Research on Eupalestin's interactions with biological systems has revealed:

- Receptor Binding: Studies indicate that Eupalestin may interact with various cellular receptors, potentially modulating their activity. This interaction could explain its therapeutic effects.

- Synergistic Effects: When combined with other compounds, such as traditional antibiotics or anti-inflammatory agents, Eupalestin may enhance their efficacy, suggesting a synergistic effect that could improve treatment outcomes .

Understanding these interactions is crucial for optimizing the use of Eupalestin in therapeutic contexts.

Eupalestin shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound | Description | Unique Features |

|---|---|---|

| Quercetin | A flavonoid with strong antioxidant properties | Widely studied for its cardiovascular benefits |

| Kaempferol | Another flavonoid known for anti-inflammatory effects | Exhibits similar antibacterial activity |

| Rutin | A glycoside of quercetin | Known for enhancing vitamin C absorption |

Uniqueness

Eupalestin is unique due to its specific combination of antibacterial and anti-inflammatory activities coupled with antioxidant properties. While other flavonoids like quercetin also exhibit these activities, Eupalestin's distinct structural features and derived sources contribute to its unique profile in terms of efficacy and potential applications in medicine and health.

Molecular Identity

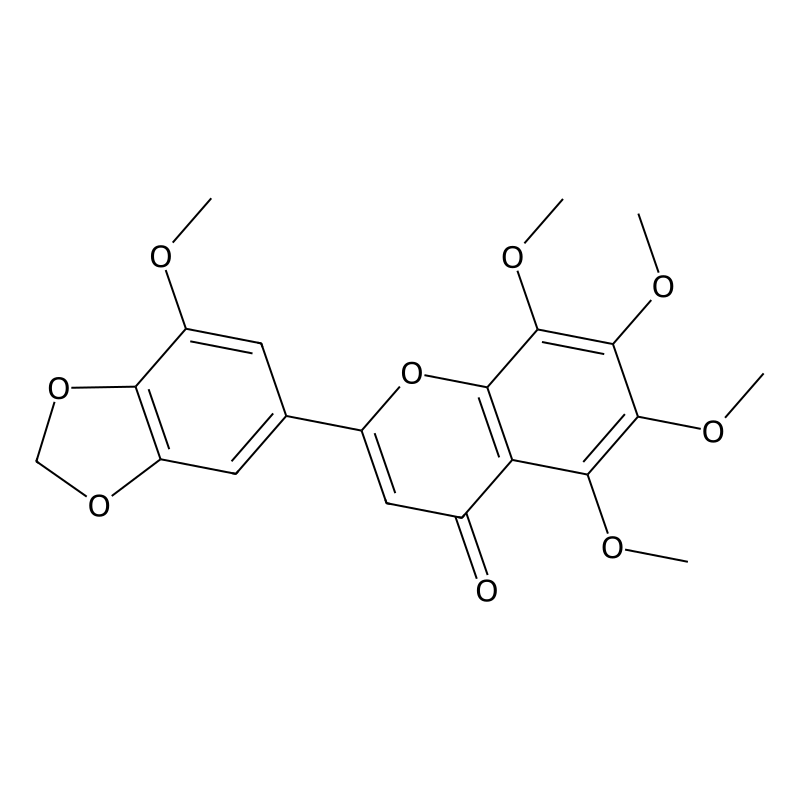

Eupalestin (IUPAC name: 5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one) is a flavone derivative with the molecular formula C₂₁H₂₀O₉ and a molecular weight of 416.4 g/mol. Its structure comprises a chromen-4-one core substituted with five methoxy groups and a methylenedioxybenzene moiety, contributing to its lipophilicity and biological activity.

Key Structural Features:

- Chromen-4-one backbone: Facilitates π-π stacking interactions with biological targets.

- Methoxy groups: Positioned at C-5, C-6, C-7, C-8, and C-3', enhancing metabolic stability.

- Methylenedioxy group: At C-4' and C-5', linked to antioxidant properties.

| Property | Value |

|---|---|

| SMILES | COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC |

| InChI Key | YPFLOZZPZVKXBX-UHFFFAOYSA-N |

| Topological Polar SA | 90.90 Ų |

| LogP (XLogP3) | 2.80 |

Synonyms and Registry Data

Eupalestin is interchangeably referred to as Conyzorigun or NSC 321478 in pharmacological literature. Its CAS registry number (73340-44-0) and PubChem CID (331149) are widely used in chemical databases.